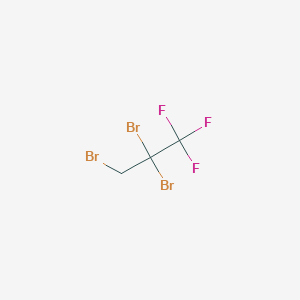

2,2,3-Tribromo-1,1,1-trifluoropropane

描述

属性

IUPAC Name |

2,2,3-tribromo-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHRWWVEJJQVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382174 | |

| Record name | 2,2,3-Tribromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-90-9 | |

| Record name | 2,2,3-Tribromo-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Tribromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 2-Bromo-3,3,3-trifluoropropene

The most direct and efficient method to prepare 2,2,3-tribromo-1,1,1-trifluoropropane is the bromination of commercially available 2-bromo-3,3,3-trifluoropropene . This method was reported in the Journal of Fluorine Chemistry (2014) and involves the following steps:

- Starting Material: 2-bromo-3,3,3-trifluoropropene

- Reagent: Bromine (Br2)

- Reaction Conditions: Controlled addition of bromine to the alkene under mild conditions to avoid overbromination or side reactions.

- Outcome: Formation of this compound as the tribromide product.

- Subsequent Step: The tribromide can be further transformed, for example, by treatment with potassium ethoxide to yield ethyl 3,3,3-trifluoropropionate in a tandem reaction mechanism.

- Yield: Approximately 60% overall yield in two steps (bromination followed by alkoxide treatment).

This method is notable for its simplicity and relatively high yield, making it suitable for laboratory and potentially industrial scale synthesis.

Thermal Bromination of 1,1,1-Trifluoropropane

An earlier and classical approach involves the thermal bromination of 1,1,1-trifluoropropane with bromine vapor at elevated temperatures:

-

- Gaseous 1,1,1-trifluoropropane is passed through liquid bromine or bromine vapor at temperatures around 400–600 °C.

- Contact times range from 20 to 30 seconds in a heated reactor tube (e.g., Pyrex tubing).

- The reaction is typically conducted in the presence of light or heat to initiate radical bromination.

-

- This method allows direct halogenation of a simple fluoropropane but requires high temperatures and careful control to avoid overbromination or decomposition.

- The product mixture requires separation and purification steps such as fractional distillation.

Reaction Conditions and Parameters

Detailed Research Findings

Activated Carbon Catalyst Role: The use of activated carbon in the addition of HBr to trifluoropropene significantly improves conversion and selectivity, reducing by-products and enabling short contact times (seconds), which is economically advantageous.

Temperature and Contact Time Effects: Increasing temperature and contact time generally increases conversion but may also increase side reactions. Optimal conditions balance these factors to maximize desired product yield.

Radical Bromination Mechanism: Thermal bromination of fluoropropanes proceeds via radical substitution, initiated by heat or light, replacing hydrogen atoms with bromine atoms at specific carbon positions, influenced by the fluorine substituents' electronic effects.

Product Separation: Brominated isomers and polybrominated products require separation by fractional distillation or other chromatographic techniques to isolate pure this compound.

化学反应分析

Types of Reactions: 2,2,3-Tribromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized compounds, respectively .

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Reagent for Halogenation : 2,2,3-Tribromo-1,1,1-trifluoropropane is utilized as a reagent in organic synthesis to introduce bromine and fluorine atoms into organic molecules. This is crucial for developing new compounds with desired properties.

2. Biochemical Studies

- Enzyme Interaction : The compound has been shown to interact with various enzymes and proteins. It can act as an inhibitor or activator depending on the biochemical context. For instance, it has been observed to modify thiol groups in proteins, affecting their structure and function.

3. Pharmaceutical Development

- Drug Discovery : Research is ongoing to explore its potential in drug development. The compound's unique properties make it a candidate for creating novel therapeutic agents that could target specific biological pathways.

4. Industrial Applications

- Production of Specialty Chemicals : It is employed in the manufacture of specialty chemicals and materials such as flame retardants and polymers. Its halogenated nature imparts desirable properties to these materials.

Molecular Mechanisms

The mechanisms through which this compound exerts its effects include:

- Covalent Modification : The compound modifies thiol groups in proteins through covalent bonding, altering protein function and stability.

- Enzyme Inhibition : It can inhibit enzymes by blocking their active sites.

- Gene Expression Modulation : Interaction with transcription factors can lead to changes in gene expression profiles related to oxidative stress responses.

Study on Enzyme Inhibition

- Researchers found that exposure to this compound led to significant inhibition of specific metabolic enzymes in vitro. This inhibition was attributed to covalent bonding with active site residues.

Impact on Cellular Metabolism

- A study demonstrated that prolonged exposure altered metabolic pathways associated with oxidative stress. Changes in gene expression profiles were observed in treated cells compared to controls.

Summary of Findings Table

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Significant inhibition of metabolic enzymes; covalent bonding observed. |

| Study 2 | Cellular Metabolism | Altered oxidative stress responses; changes in gene expression profiles noted. |

作用机制

The mechanism of action of 2,2,3-Tribromo-1,1,1-trifluoropropane involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the reactivity and properties of the compound, making it useful in different chemical and biological processes .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2,2,3-Tribromo-1,1,1-trifluoropropane

- CAS Registry Number : 421-90-9

- Molecular Formula : C₃H₂F₃Br₃

- Molecular Weight : 342.76 g/mol

Synthesis :

this compound is synthesized via bromination of 2-bromo-3,3,3-trifluoropropene. The reaction involves adding bromine to the alkene, followed by treatment with potassium ethoxide to yield ethyl 3,3,3-trifluoropropionate, a key intermediate in pharmaceutical and agrochemical applications .

Comparison with Similar Compounds

Structural Analogues: Brominated Trifluoropropanes

The following compounds differ in bromine/fluorine substitution patterns or isomerism:

Chlorinated Analogues

Chlorinated derivatives exhibit distinct reactivity and environmental profiles:

Physicochemical and Environmental Properties

Physical Properties

- Boiling Points : Brominated compounds generally exhibit higher boiling points than chlorinated analogues due to increased molecular weight and halogen size. For example, this compound (MW 342.76) is expected to have a higher boiling point than 2,3-Dibromo-1,1,1-trifluoropropane (MW 255.86) .

- Stability : Bromine substituents enhance thermal stability but increase photolytic degradation risks, releasing bromine radicals that contribute to ozone depletion .

Environmental and Regulatory Considerations

- Ozone Depletion Potential (ODP): this compound (HBFC-233 B3) has higher ODP than dibromo analogues (HBFC-243 B2) due to three bromine atoms .

生物活性

2,2,3-Tribromo-1,1,1-trifluoropropane (C₃H₂Br₃F₃) is a halogenated hydrocarbon notable for its unique combination of bromine and fluorine atoms. This compound has garnered attention in various scientific fields due to its potential biological activity and interactions with biomolecules. Its molecular weight is approximately 334.75 g/mol, and it is synthesized primarily through the bromination of 1,1,1-trifluoropropane.

The biological activity of this compound involves several mechanisms:

- Covalent Modification : The compound can covalently modify thiol groups in proteins, which may lead to alterations in protein structure and function.

- Enzyme Inhibition : It acts as an inhibitor by blocking the active sites of enzymes, thus preventing normal catalytic activity.

- Gene Expression Modulation : The compound interacts with transcription factors and regulatory proteins, potentially altering the transcriptional activity of specific genes.

Cellular Effects

The compound's effects on cellular processes are concentration-dependent and vary with exposure time:

- Cell Signaling Pathways : It can disrupt key signaling pathways by modifying signaling proteins.

- Oxidative Stress Responses : Research indicates that it may affect gene expression related to oxidative stress responses, impacting cellular metabolism and function.

Subcellular Localization

The localization within cells is crucial for its biological activity. It may accumulate in organelles such as the endoplasmic reticulum or mitochondria, where it can exert significant effects on protein function and metabolic processes.

Research has shown that this compound interacts with various enzymes and proteins. Key findings include:

- Inhibition of Enzyme Activity : Studies indicate that it can inhibit enzymes involved in metabolic pathways.

- Modification of Protein Structure : The compound's interaction with thiol groups results in changes to protein stability and activity.

Case Studies

Several studies have explored the biological effects of halogenated hydrocarbons similar to this compound:

-

Study on Enzyme Inhibition :

- Researchers found that exposure to the compound led to significant inhibition of specific metabolic enzymes in vitro.

- This inhibition was attributed to covalent bonding with active site residues.

-

Impact on Cellular Metabolism :

- A study demonstrated that prolonged exposure altered metabolic pathways associated with oxidative stress.

- Altered gene expression profiles were observed in treated cells compared to controls.

Summary of Findings Table

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Significant inhibition of metabolic enzymes; covalent bonding observed. |

| Study 2 | Cellular Metabolism | Altered oxidative stress responses; changes in gene expression profiles noted. |

Applications in Research and Industry

The compound is being studied for various applications:

- Organic Synthesis : Used as a reagent to introduce bromine and fluorine into organic molecules.

- Pharmaceutical Development : Ongoing research aims to explore its potential use in drug development.

- Industrial Uses : Employed in producing specialty chemicals and materials such as flame retardants.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,2,3-tribromo-1,1,1-trifluoropropane, and how do catalyst systems influence yield and selectivity?

- Methodological Answer : The compound can be synthesized via halogen exchange or hydrohalogenation reactions. For example, fluorinated antimony pentachloride (SbCl₅) catalysts, often combined with Lewis acids (e.g., metal halides), are effective in hydrofluorinating halogenated propenes. Adjusting the mole ratio of SbCl₅ to Lewis acid (e.g., 25–99.9% SbCl₅) optimizes selectivity for bromo-fluoropropane derivatives . Vapor-phase catalysis at controlled temperatures (100–200°C) minimizes side reactions like over-fluorination .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for verifying substituent positions. For instance, ¹⁹F NMR distinguishes between trifluoromethyl and fluorinated alkane groups, while ¹H NMR identifies proton environments near bromine atoms .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected: ~312.8 g/mol for C₃H₂Br₃F₃) and isotopic patterns from bromine .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples, though the compound’s volatility may require low-temperature crystallization .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The three bromine atoms create significant steric hindrance, limiting accessibility to the C–Br bonds. Electronic effects (strong σ-withdrawing nature of Br) reduce electron density at the propane backbone, favoring oxidative addition with low-valent metal catalysts (e.g., Pd⁰). Computational studies (DFT) can model charge distribution to predict reactivity in Suzuki-Miyaura couplings . Experimental validation involves kinetic monitoring of coupling rates with aryl boronic acids under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Q. What are the challenges in achieving stereoselective synthesis of chiral derivatives of this compound?

- Methodological Answer : The trifluoromethyl group induces significant conformational rigidity, complicating enantioselective bromination. Asymmetric catalysis using chiral ligands (e.g., BINAP) in halogenation reactions may improve stereocontrol. For example, Cu(I)-BINAP systems in bromo-decarboxylation reactions yield enantiomeric excess (ee) up to 70%, though optimization is needed to suppress racemization .

Contradictions and Resolutions

- Synthetic Pathways : emphasizes vapor-phase hydrofluorination, while highlights liquid-phase methods. Resolution lies in substrate-specific optimization: vapor-phase suits volatile precursors, while liquid-phase accommodates thermally sensitive intermediates .

- Structural Misidentification : notes mislabeling in halogenated propanes due to similar NMR profiles. Cross-validation via ¹³C NMR and GC-MS is critical to avoid errors .

Key Research Gaps

- Environmental Impact : Limited data on atmospheric lifetime or ozone depletion potential (ODP) despite structural similarity to regulated HCFCs. Future work should assess degradation pathways using FTIR and computational models.

- Toxicity Profile : No toxicological data identified in the evidence. Acute toxicity assays (e.g., LD₅₀ in rodents) are recommended for lab safety protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。